molecular formula C19H21ClN6 B6453153 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine CAS No. 2549043-29-8

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Cat. No. B6453153
CAS RN: 2549043-29-8
M. Wt: 368.9 g/mol
InChI Key: ZFOKTQVZCNIACF-UHFFFAOYSA-N
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Description

Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .


Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by techniques such as FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve substitution reactions . For example, under basic conditions, the 4-position chlorine of a similar compound was selectively substituted with 3-amino-5-cyclopropylpyrazole to give a key intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often include a solid physical form and a requirement for storage in a dark place, in an inert atmosphere, at room temperature .

Safety and Hazards

Safety information for similar compounds often includes hazard statements such as H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). Precautionary statements often include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The future directions for research into similar compounds often involve further exploration of their biological activity. For example, some new derivatives of 1,2,4-triazole with piperazine moiety exhibited good antibacterial activity .

properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6/c1-14-10-15(2)26(23-14)19-12-18(21-13-22-19)25-8-6-24(7-9-25)17-5-3-4-16(20)11-17/h3-5,10-13H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOKTQVZCNIACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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